molecular formula C14H18N2O3 B2782268 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide CAS No. 1795297-68-5

3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2782268
CAS No.: 1795297-68-5
M. Wt: 262.309
InChI Key: OAZIFESQBVKFGB-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features additional functional groups, including an amino group, diethylamino group, and methoxy group. These modifications impart unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with β-keto esters under acidic conditions. Subsequent steps may include nitration, reduction, and N-alkylation to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of halogenated or other substituted benzofurans.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for designing inhibitors targeting specific biological pathways.

Medicine: In the medical field, derivatives of this compound have been investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making them valuable in drug discovery and development.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of materials with specific desired characteristics.

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways involved would vary based on the biological context and the derivatives synthesized from this compound.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but may differ in the position and type of substituents.

  • Indole derivatives: Structurally similar to benzofurans, indoles also feature a fused ring system but with different substitution patterns.

Uniqueness: 3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in synthetic applications and potential biological activities make it distinct from other benzofuran and indole derivatives.

Biological Activity

3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluation, and molecular interactions of this compound, focusing on its biological activity across various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the methoxy and amino functional groups onto the benzofuran scaffold. The structural integrity and purity of the compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interaction with bacterial DNA gyrase, similar to other benzofuran derivatives that form hydrogen bonds with key residues in the enzyme's active site .
  • Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, particularly against Candida species. The growth inhibition zones observed in vitro indicate its potential as an antifungal agent .
  • Anticancer Potential : Compounds within the benzofuran class have been linked to anticancer activities. Molecular docking studies suggest that this compound could inhibit cancer cell proliferation by interfering with tubulin dynamics, a pathway crucial for cell division .

The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:

  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with active site residues in target enzymes such as DNA gyrase.
  • Hydrophobic Interactions : The diethyl and methoxy groups contribute to hydrophobic interactions that stabilize binding within the active site.
  • Pi-Pi Stacking : Aromatic interactions enhance binding affinity to various biological targets, increasing the effectiveness of the compound .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition zones up to 20 mm
AntifungalCandida albicansMIC = 0.21 µM
CytotoxicHeLa, MCF-7 cell linesIC50 values ranging from 15.1 µM
AnticancerVarious cancer cell linesSignificant reduction in viability

Properties

IUPAC Name

3-amino-N,N-diethyl-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-16(5-2)14(17)13-11(15)9-7-6-8-10(18-3)12(9)19-13/h6-8H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZIFESQBVKFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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